molecular formula C22H18N2O4 B3479623 METHYL 3-(3-BENZAMIDOBENZAMIDO)BENZOATE

METHYL 3-(3-BENZAMIDOBENZAMIDO)BENZOATE

Cat. No.: B3479623
M. Wt: 374.4 g/mol
InChI Key: BGFZHIPFXPEGCT-UHFFFAOYSA-N
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Description

METHYL 3-(3-BENZAMIDOBENZAMIDO)BENZOATE is a synthetic benzoate ester derivative characterized by a benzamide-substituted benzamido moiety at the 3-position of the benzoate ring. Its structure combines a methyl ester group (providing lipophilicity) and dual benzamide functionalities, which may influence its reactivity, solubility, and biological activity.

Properties

IUPAC Name

methyl 3-[(3-benzamidobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4/c1-28-22(27)17-10-6-12-19(14-17)24-21(26)16-9-5-11-18(13-16)23-20(25)15-7-3-2-4-8-15/h2-14H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFZHIPFXPEGCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(3-benzamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives. One common method is the reaction of methyl benzoate with benzamide in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-benzamidobenzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrobenzoate and sulfonated benzoate derivatives.

Scientific Research Applications

Methyl 3-(3-benzamidobenzamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-(3-benzamidobenzamido)benzoate involves its interaction with specific molecular targets. The compound can

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of METHYL 3-(3-BENZAMIDOBENZAMIDO)BENZOATE, a comparative analysis with structurally and functionally related compounds is provided below.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name Key Structural Features Physicochemical Properties Reactivity/Applications Reference(s)
This compound Methyl ester + dual benzamide groups at 3-position Likely low water solubility; high thermal stability due to aromatic stacking Potential ligand for metal catalysis or intermediate in heterocyclic synthesis
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230) Ethyl ester + phenethylamino-pyridazinyl substituent Moderate lipophilicity; UV-active (aromatic conjugation) Anticancer agent (inhibits kinase activity)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyalkylamide + 3-methylbenzamide Crystalline solid; hydrogen-bonding capacity via N,O-bidentate group Metal-catalyzed C–H bond functionalization
Methyl Benzoate Simple methyl ester of benzoic acid High volatility; low toxicity (LD50 > 2000 mg/kg in rodents) Cosmetic solvent; flavoring agent
Methyl 3-(3-boronobenzamido)propionate Boron-containing benzamide + propionate ester Polar due to boron group; hydrolytically unstable Intermediate in Suzuki-Miyaura cross-coupling reactions

Key Findings from Comparative Analysis

Structural Complexity and Functional Groups: Unlike simpler alkyl benzoates (e.g., methyl or ethyl benzoate), this compound contains dual benzamide groups, which may enhance its rigidity and capacity for π-π interactions.

Physicochemical Behavior: Methyl benzoate derivatives generally exhibit low water solubility, as seen in methyl benzoate (logP ~1.3) and its substituted analogs. However, the addition of polar groups (e.g., boron in Methyl 3-(3-boronobenzamido)propionate) can modulate solubility and reactivity . Thermal stability of the target compound is expected to exceed that of alkyl benzoates due to aromatic stacking and reduced ester hydrolysis susceptibility compared to propionate esters .

Applications and Reactivity: Simple methyl benzoates are widely used in cosmetics for their solvent properties, but substituted analogs like the target compound are more likely to serve as intermediates in drug synthesis or ligands in catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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